

Protocol for using Boc-HoLeu-OH.DCHA in peptide coupling

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Compound of Interest

Compound Name: *Boc-HoLeu-OH.DCHA*

Cat. No.: *B14798206*

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Application Note: Optimized Protocol for the Preparation and Coupling of **Boc-HoLeu-OH.DCHA** in Peptide Synthesis

Scientific Rationale & Mechanistic Context

Boc-L-Homoleucine dicyclohexylamine salt (**Boc-HoLeu-OH.DCHA**) is a highly specialized building block utilized in the synthesis of peptidomimetics. The incorporation of homoleucine—an unnatural amino acid featuring an extended aliphatic side chain—frequently enhances the proteolytic stability and alters the pharmacokinetic profile of therapeutic peptides.

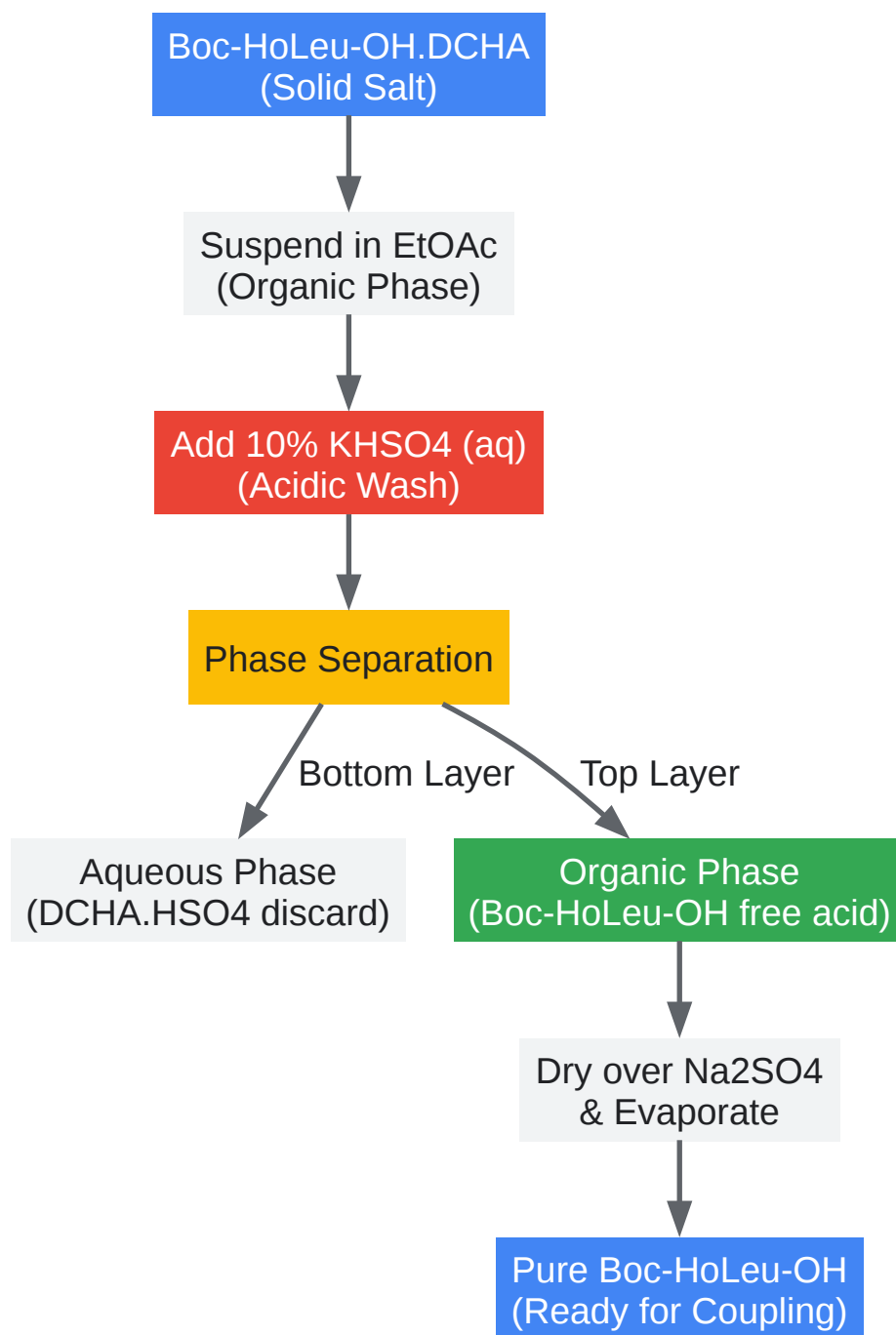
The Role of the DCHA Salt: Highly lipophilic, non-crystalline amino acids like Boc-HoLeu-OH are prone to forming intractable, viscous oils. This physical state makes them exceptionally difficult to weigh accurately, purify, and store over long periods. The addition of dicyclohexylamine (DCHA) forms a stable, crystalline salt that ensures long-term shelf stability and high purity [1].

Causality of Experimental Choices: While the DCHA salt is excellent for storage, it presents a direct chemical conflict during peptide bond formation. DCHA is a sterically hindered secondary amine. If **Boc-HoLeu-OH.DCHA** is introduced directly into a standard carbodiimide or uronium-based coupling reaction without prior neutralization, the DCHA can act as a competing

nucleophile. This leads to the formation of DCHA-capped activated esters, consuming the coupling reagent and significantly reducing the yield of the desired peptide bond. Consequently, standard industry practice dictates the quantitative removal of DCHA (free-basing) prior to activation [2].

Pre-Coupling Workflow: Free-Basing the DCHA Salt

The liberation of the free amino acid from its DCHA salt relies on a highly efficient liquid-liquid extraction [3]. A mild acid, such as 10% potassium bisulfate (KHSO₄) or 10% phosphoric acid (H₃PO₄), is used to protonate the DCHA, driving it into the aqueous phase, while the lipophilic Boc-protected amino acid partitions completely into the organic phase.



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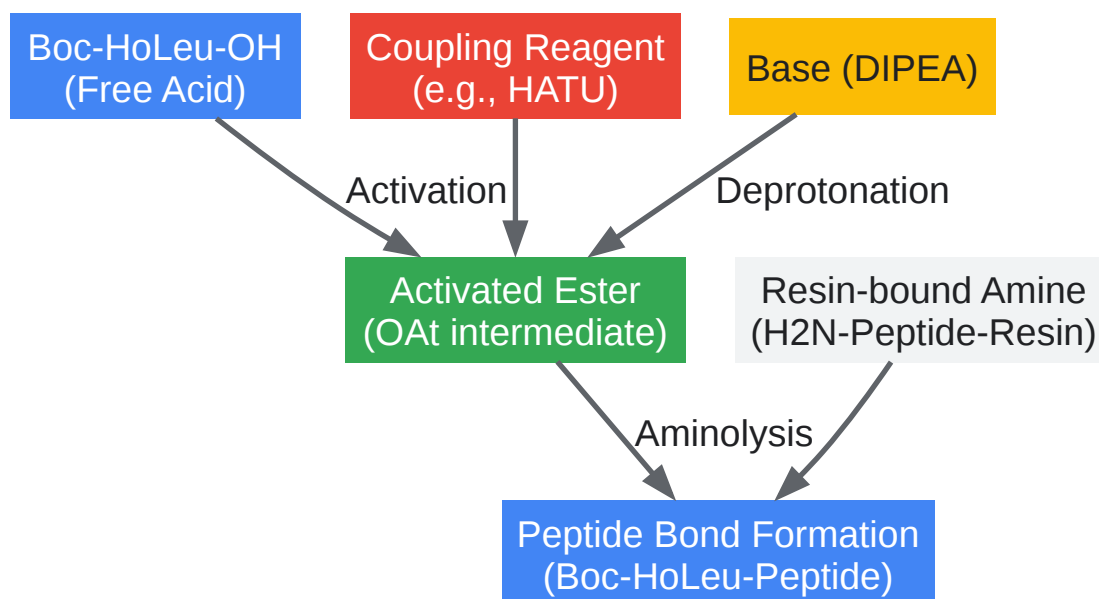
Workflow for the conversion of **Boc-HoLeu-OH.DCHA** to its free acid form.

Protocol 1: Conversion of Boc-HoLeu-OH.DCHA to Free Acid

- **Dissolution:** Suspend 1.0 equivalent of **Boc-HoLeu-OH.DCHA** in 10 volumes of cold ethyl acetate (EtOAc) or dichloromethane (DCM). Expert Insight: Cold solvents (0–5°C) are highly recommended to suppress any trace acid-catalyzed cleavage of the acid-labile Boc protecting group during the subsequent steps.
- **Acidic Wash:** Transfer the suspension to a separatory funnel. Add 3 to 5 volumes of ice-cold 10% aqueous KHSO₄. Shake vigorously and vent. The suspension will clarify as the DCHA salt is broken.
- **Phase Separation:** Allow the layers to separate. Check the aqueous layer to ensure the pH is between 2.0 and 3.0. Drain the aqueous layer (containing the water-soluble DCHA·HSO₄) and discard.
- **Repeated Washing:** Wash the organic layer two additional times with 10% KHSO₄, followed by three washes with deionized water to remove residual acid. The final water wash must have a pH ≥ 4.0.
- **Drying & Evaporation:** Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure (rotary evaporation) to yield Boc-HoLeu-OH as a viscous oil or foam.
- **Self-Validation (TLC):** Before proceeding to peptide synthesis, run a Thin Layer Chromatography (TLC) plate (e.g., Hexane:EtOAc 1:1 with a trace of acetic acid). Stain with ninhydrin. The absence of a purple spot at the baseline confirms the complete removal of the DCHA amine.

Peptide Coupling Protocol

Once the free acid is isolated, it can be coupled using standard solid-phase peptide synthesis (SPPS) or solution-phase protocols. For aliphatic amino acids like Homoleucine, uronium salts like HATU provide rapid and near-quantitative coupling efficiency.



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Mechanistic pathway of Boc-HoLeu-OH activation and peptide bond formation.

Protocol 2: HATU-Mediated Coupling in SPSS

- Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is fully deprotected and thoroughly washed with N,N-Dimethylformamide (DMF).
- Activation: Dissolve the freshly prepared Boc-HoLeu-OH free acid (3.0 to 5.0 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in a minimal volume of DMF.
- Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents relative to the amino acid) to the solution. Pre-activate for 1 to 2 minutes. Causality: Utilizing a slight sub-stoichiometry of HATU relative to the amino acid prevents the irreversible capping of the resin-bound amine by unreacted uronium species (guanidinylation).
- Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45 to 60 minutes.
- Self-Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates >99% coupling efficiency. A blue bead indicates incomplete coupling, necessitating a second coupling cycle.

Data Presentation & Quality Control

Table 1: Stoichiometric Matrix for Boc-HoLeu-OH Coupling

Component	Function	Equivalents (vs. Resin)	Concentration / Notes
Peptidyl-Resin	Nucleophile	1.0 eq	Swelled in DMF
Boc-HoLeu-OH	Electrophile (Free Acid)	3.0 - 5.0 eq	Freshly free-based
HATU	Activating Agent	2.85 - 4.75 eq	0.95 eq relative to Amino Acid
DIPEA	Base	6.0 - 10.0 eq	2.0 eq relative to Amino Acid

Table 2: Troubleshooting & Quality Control Metrics

Observation / Issue	Mechanistic Cause	Corrective Action
+181 Da mass adduct on LC-MS	Incomplete DCHA removal; DCHA coupled to the peptide chain.	Repeat extraction protocol; ensure aqueous pH is strictly 2-3 during the KHSO ₄ wash.
Positive Kaiser Test post-coupling	Steric hindrance or moisture in DMF degrading the active ester.	Perform a double coupling using DIC/Oxyma instead of HATU to bypass uronium-related side reactions.
Low yield of free acid post-extraction	Product partitioned into the aqueous phase due to high pH.	Ensure sufficient KHSO ₄ is used; back-extract the aqueous layer with fresh EtOAc.

References

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